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Compound of Interest

Compound Name: L-Lysine-13C dihydrochloride

Cat. No.: B12415222 Get Quote

Introduction

L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled amino acid that serves as a critical

tool in modern quantitative proteomics. This non-radioactive, "heavy" variant of L-lysine is

metabolically incorporated into proteins in cell culture, enabling the precise relative

quantification of protein abundance between different cell populations. Its primary application is

in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for

studying changes in protein expression, post-translational modifications, and protein-protein

interactions. This technical guide provides researchers, scientists, and drug development

professionals with comprehensive information on the properties, applications, and experimental

protocols related to L-Lysine-¹³C₆ dihydrochloride.

Physicochemical and Isotopic Data
L-Lysine-¹³C₆ dihydrochloride is chemically identical to its unlabeled counterpart, ensuring that

it does not affect cell morphology or growth rates. The key difference lies in the substitution of

all six carbon atoms with the stable isotope carbon-13, resulting in a predictable mass shift

detectable by mass spectrometry.
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Property Value

Chemical Name
(S)-2,6-Diaminohexanoic acid-¹³C₆

dihydrochloride

CAS Number 201740-81-0

Molecular Formula ¹³C₆H₁₆Cl₂N₂O₂

Molecular Weight 225.07 g/mol

Isotopic Purity Typically ≥99%

Appearance White to off-white solid

Solubility Highly soluble in water

Storage Store at 2-8°C for long-term storage

Table 1: Physicochemical Properties of L-Lysine-¹³C₆ Dihydrochloride. This table summarizes

the key physical and chemical characteristics of the compound.

Core Application: Stable Isotope Labeling by Amino
Acids in Cell Culture (SILAC)
SILAC is a widely adopted metabolic labeling strategy in quantitative proteomics.[1] The

technique involves growing two or more populations of cells in media that are identical except

for the isotopic form of a specific amino acid, typically lysine and arginine. One population is

cultured in "light" medium containing the natural amino acids, while the other is cultured in

"heavy" medium containing the stable isotope-labeled amino acids, such as L-Lysine-¹³C₆

dihydrochloride.

After a sufficient number of cell divisions (at least five to six), the heavy amino acids are fully

incorporated into the proteome of the "heavy" cell population.[2][3] The cell populations can

then be subjected to different experimental conditions (e.g., drug treatment vs. control).

Subsequently, the protein lysates from the different populations are mixed, typically in a 1:1

ratio.[4] This early mixing minimizes quantitative errors that can arise from variations in sample

preparation. The combined protein mixture is then digested, and the resulting peptides are
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analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides

allows for the accurate relative quantification of protein abundance.

Experimental Protocols
I. Preparation of SILAC Media
The preparation of SILAC media is a critical first step for a successful experiment. It is essential

to use a medium that is deficient in the amino acids to be labeled (lysine and arginine) and to

supplement it with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled

amino acids.

Materials:

Lysine- and Arginine-deficient medium (e.g., DMEM, RPMI-1640)

Dialyzed Fetal Bovine Serum (dFBS)

"Light" L-Lysine dihydrochloride

"Heavy" L-Lysine-¹³C₆ dihydrochloride

"Light" L-Arginine hydrochloride

Sterile filtration unit (0.22 µm)

Sterile bottles

Procedure:

To a 500 mL bottle of lysine- and arginine-deficient medium, add 50 mL of dFBS (to a final

concentration of 10%).[2][5]

For "Light" Medium: Add "light" L-Lysine dihydrochloride and "light" L-Arginine hydrochloride

to the manufacturer's recommended final concentrations (e.g., 146 mg/L for lysine and 84

mg/L for arginine).[2]

For "Heavy" Medium: Add "heavy" L-Lysine-¹³C₆ dihydrochloride and a heavy version of L-

Arginine (e.g., L-Arginine-¹³C₆ hydrochloride) to the same final concentrations as the light
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amino acids.[5]

Optionally, add other supplements such as glutamine, penicillin/streptomycin, and sodium

pyruvate as required for the specific cell line.[2]

Sterile-filter the prepared media using a 0.22 µm filter unit into sterile bottles.

Store the prepared SILAC media at 4°C, protected from light.[3]

II. Cell Culture and Metabolic Labeling
Achieving complete metabolic labeling is crucial for accurate quantification. This requires

culturing the cells in the prepared SILAC media for a sufficient number of doublings.

Procedure:

Culture the chosen cell line in standard "light" SILAC medium to adapt them to the new

medium.

Split the adapted cell population into two separate flasks. Continue to culture one population

in the "light" medium and switch the other to the "heavy" medium.

Subculture the cells in their respective "light" and "heavy" media for at least five to six cell

doublings to ensure near-complete incorporation (>95%) of the stable isotope-labeled amino

acids.[2][3]

Verification of Incorporation (Optional but Recommended): Before proceeding with the main

experiment, it is advisable to verify the labeling efficiency. This can be done by harvesting a

small number of cells from the "heavy" population, digesting the proteins, and analyzing the

peptides by mass spectrometry to confirm the mass shift and the absence of "light" peptides.

[5]

III. Sample Preparation and Mass Spectrometry
Procedure:

Once labeling is complete, subject the "light" and "heavy" cell populations to the desired

experimental treatments (e.g., one population treated with a drug, the other with a vehicle
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control).

Harvest the cells and lyse them using a suitable lysis buffer containing protease and

phosphatase inhibitors.

Quantify the protein concentration of the lysates from both populations using a standard

protein assay (e.g., BCA assay).

Combine equal amounts of protein from the "light" and "heavy" lysates.[4]

Digest the combined protein mixture into peptides using a protease, most commonly trypsin.

Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that the vast majority of

peptides will be labeled.

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

IV. Data Analysis
The data generated from the LC-MS/MS analysis is processed using specialized software (e.g.,

MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance

of the "light" and "heavy" isotopic pairs.[3][6] The software calculates the ratio of the signal

intensities for each peptide pair, which corresponds to the relative abundance of the protein in

the two cell populations.

Visualizing Experimental and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the SILAC experimental

workflow and examples of signaling pathways that can be investigated using this technique.

SILAC Experimental Workflow
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Caption: A flowchart of the SILAC experimental workflow.
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EGFR Signaling Pathway Analysis with SILAC
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Caption: EGFR signaling pathway, a common target for SILAC studies.[7][8][9]

mTOR Signaling Pathway Investigation via SILAC
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Caption: mTOR signaling pathway, often analyzed using SILAC.[10][11]

Applications in Research and Drug Development
The use of L-Lysine-¹³C₆ dihydrochloride in SILAC-based proteomics has broad applications

across various fields of biological research and drug development:

Global Protein Expression Profiling: Identifying and quantifying thousands of proteins to

understand cellular responses to stimuli, disease states, or drug treatments.

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as

phosphorylation, ubiquitination, and acetylation, which are crucial for regulating protein

function and signaling pathways.[12]

Protein-Protein Interaction Studies: Distinguishing true interaction partners from non-specific

binders in immunoprecipitation experiments.

Drug Target Identification and Validation: Identifying proteins whose expression or

modification state is altered by a drug candidate.

Biomarker Discovery: Comparing the proteomes of healthy and diseased tissues or cells to

identify potential biomarkers for diagnosis, prognosis, or therapeutic response.

Metabolic Flux Analysis: Tracing the metabolic fate of lysine and its incorporation into

proteins over time.

Conclusion
L-Lysine-¹³C₆ dihydrochloride is an indispensable reagent for high-precision quantitative

proteomics. Its application in the SILAC technique provides a robust and versatile platform for

gaining deep insights into the complexities of the cellular proteome. For researchers and

professionals in drug development, mastering the use of this stable isotope-labeled amino acid

and the associated SILAC workflow is key to advancing our understanding of cellular

processes, disease mechanisms, and the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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